(Z)-Ethyl 3-(3-cyanophenyl)-2-methylacrylate
Overview
Description
(Z)-Ethyl 3-(3-cyanophenyl)-2-methylacrylate, also known as (Z)-2-cyano-3-(3-cyanophenyl)acrylate, is a chemical compound belonging to the family of acrylate esters. It is a colorless liquid with a faint odor and is used in the synthesis of various compounds. It is also used as a monomer in the production of polymers, and has applications in the fields of medicine, agriculture, and industry.
Scientific Research Applications
Stereoselective Synthesis and Anti-cancer Activity
- Synthesis and Properties : Ethyl/methyl-2-cyano-3-(5-formyl-1-(4-iodo-phenyl)-1H-pyrrol-2-yl)acrylate, a compound structurally related to (Z)-Ethyl 3-(3-cyanophenyl)-2-methylacrylate, has been used in stereoselective synthesis. The E, E isomers showed higher quantum efficiency and longer fluorescent lifetimes compared to E, Z isomers. Remarkably, the E, E isomers exhibited better Aggregate-Induced Emission Enhancement (AIE), while the E, Z isomer demonstrated significant anti-cancer activity against human nasopharyngeal carcinoma (Majeed Irfan et al., 2021).
Supramolecular Assembly and Crystal Structure
- Structural Analysis : The Z isomer of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, closely related to the target compound, forms a three-dimensional supramolecular network governed by various hydrogen bonds and π⋯π stacking interactions. This complex structure plays a crucial role in stabilizing the self-assembly process and the molecule's conformation (Catiúcia R M O Matos et al., 2016).
Photophysical Properties of Novel Chromophores
- Chromophore Design : A novel chromophore constructed with a triphenylamine moiety, 2,2:6,2-terpyridine moiety, and ethyl cyanocaetate group was designed. The study on the photophysical properties of this chromophore, which is similar in structure to this compound, revealed significant findings in terms of two-photon absorption cross-sections, indicating potential applications in photonic and electronic devices (Sheng-li Li et al., 2013).
Synthesis and Biological Activities
- Antioxidant and Anti-inflammatory Activities : A series of compounds, including ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates, were synthesized and evaluated for their antioxidant and anti-inflammatory activities. The study highlights the potential biological applications of compounds structurally similar to this compound (K. Madhavi et al., 2017).
properties
IUPAC Name |
ethyl (Z)-3-(3-cyanophenyl)-2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-3-16-13(15)10(2)7-11-5-4-6-12(8-11)9-14/h4-8H,3H2,1-2H3/b10-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDAMUGGTNWDHJ-YFHOEESVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=CC=C1)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC(=CC=C1)C#N)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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